Tert-butyl (3-ethoxyphenyl)carbamate
Description
Tert-butyl (3-ethoxyphenyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to an amine linked to a 3-ethoxyphenyl moiety. This compound is widely used in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protecting group for amines. The ethoxyphenyl substituent contributes to its electronic and steric properties, influencing reactivity and metabolic stability.
Properties
CAS No. |
899514-81-9 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29g/mol |
IUPAC Name |
tert-butyl N-(3-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-5-16-11-8-6-7-10(9-11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
GMEKMNSVGZLPHP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electronic Effects : The ethoxyphenyl group in the target compound likely enhances electron density via the ether oxygen, contrasting with electron-withdrawing groups like chloro () or fluorobenzyl (). This difference may influence nucleophilic substitution rates or metabolic oxidation pathways.
- Steric Hindrance : Bulky substituents like cyclohexyl () or propargyl () reduce reactivity compared to planar ethoxyphenyl groups, impacting coupling reaction efficiency.
Physicochemical Properties
- Solubility : Ethoxyphenyl derivatives are expected to exhibit moderate polarity, balancing solubility in organic solvents (e.g., EtOAc, DCM) and aqueous systems. Cyclohexyl analogs () are more lipophilic, reducing aqueous solubility .
- Molecular Weight : Most analogs fall within 215–310 g/mol, aligning with drug-like properties for intermediates.
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